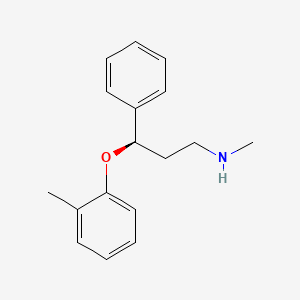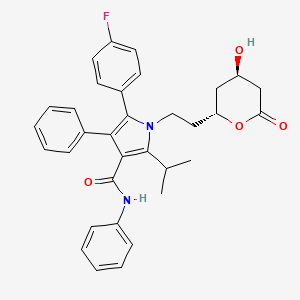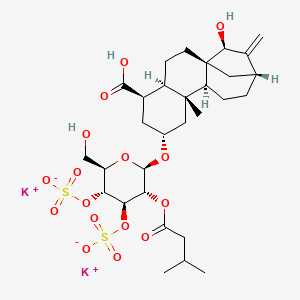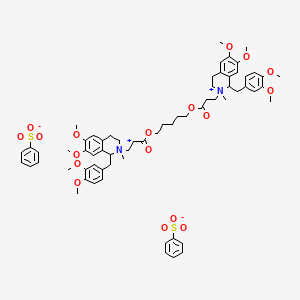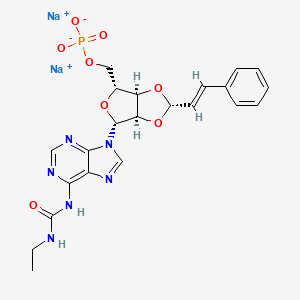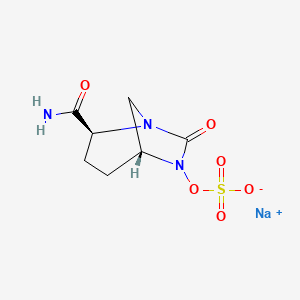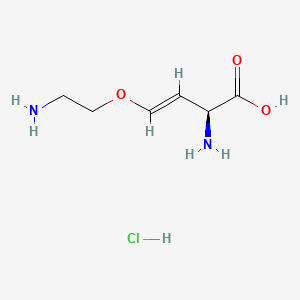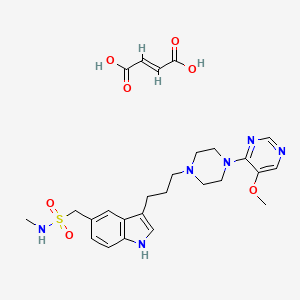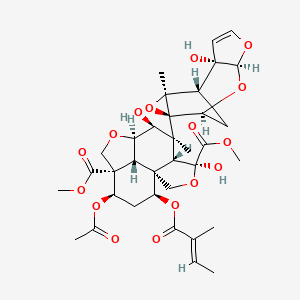
Azadirachtin
Descripción general
Descripción
Azadirachtin is a triterpenoid found in neem tree seeds. It suppresses feeding by many insect species and disrupts growth of most insect and other arthropod species, while having very low mammalian toxicity . It is promising as a natural pesticide .
Synthesis Analysis
Azadirachtin has a complex molecular structure and possesses reactive functional groups susceptible to oxidative degradation . The first total synthesis of Azadirachtin was completed by the research group of Steven Ley at the University of Cambridge in 2007 .Molecular Structure Analysis
Azadirachtin has a molecular formula of C35H44O16 and a molecular weight of 720.7 . It has a complex structure with both secondary and tertiary hydroxyl groups and a tetrahydrofuran ether, alongside 16 stereogenic centres .Chemical Reactions Analysis
Azadirachtin undergoes degradation under various conditions of pH and temperature . The hydroxyl group reactivity was reported to be in the pattern of C(2)-OH>C(24)-OH>>C(5)-OH .Physical And Chemical Properties Analysis
Azadirachtin is a white microcrystalline solid with a strong garlicky or sulfurous odor . It has a melting point of 154-158 °C .Aplicaciones Científicas De Investigación
Insecticidal Properties
Azadirachtin is renowned for its potent insecticidal properties, making it the most widely used biological pesticide globally. It disrupts the growth and molting process of insects, leading to abnormal molts, growth reduction, and increased mortalities by interfering with the synthesis of the ecdysteroid hormone responsible for molting in insects .
Anti-tumor Activity
Research has highlighted Azadirachtin’s capability to inhibit tumor growth. Its complex tetratriterpenoid limonoid structure contributes to its effectiveness in this field .
Anti-malarial Properties
Azadirachtin has been identified to possess anti-malarial properties, providing a natural alternative in the fight against malaria .
Anti-bacterial Effects
The compound also exhibits anti-bacterial effects, which can be leveraged in developing treatments against bacterial infections .
Anti-inflammatory Uses
Its anti-inflammatory properties make Azadirachtin a candidate for treating various inflammatory conditions .
Agricultural Applications
Azadirachtin’s role in agriculture extends beyond its insecticidal activity. It is being researched for its potential to improve crop protection strategies and reduce reliance on chemical pesticides .
Nanotechnology in Controlled Release
Recent advancements have explored using nanotechnology to control Azadirachtin’s release rate, enhancing its effectiveness and stability in various applications .
Risk Assessments and Limitations
Ongoing research is also focused on understanding Azadirachtin’s risk assessments and limitations to ensure safe and effective use in agriculture and other fields .
Mecanismo De Acción
Azadirachtin, a tetranortriterpenoid derived from the neem seed of the Indian neem tree (Azadirachta indica), is a prominent biopesticide used worldwide due to its potent insecticidal properties .
Target of Action
Azadirachtin primarily targets insects, acting as a powerful antifeedant and insect growth disruptor . It interferes with the feeding behavior of insects, reducing their appetite and inhibiting feeding . It also disrupts the insect’s molting process, leading to developmental disorders or even death .
Mode of Action
Azadirachtin interacts with its targets by affecting the insect’s endocrine system. It interferes with certain mediators that regulate the synthesis and release of ecdysone, a hormone crucial for insect development . It also disrupts the production of neuropeptides in the insect’s brain, further inhibiting growth and development . Additionally, azadirachtin acts as a repellent, deterring insects from laying eggs on treated surfaces .
Biochemical Pathways
Azadirachtin affects several biochemical pathways in insects. It impacts the insect’s intestinal environment, causing a significant decrease in the levels of glutathione S-transferase (GST) and carboxylase (CarE), enzymes involved in detoxification and metabolism . . These changes can lead to disruptions in the insect’s normal physiological functions.
Pharmacokinetics
The pharmacokinetics of azadirachtin involve its absorption, distribution, metabolism, and excretion (ADME). After topical application, azadirachtin exhibits high toxicity during the formation of pupae, leading to the inhibition of adult formation . .
Result of Action
The action of azadirachtin results in molecular and cellular effects in insects. It causes a decrease in the number of microvilli and sparsity of midgut columnar cell matrices, with many columnar cells bursting and releasing cell debris . This leads to an inhibition of the growth and development of insects .
Action Environment
Azadirachtin is environmentally compatible and poses minimal risk to beneficial insects, non-target organisms, and the overall ecosystem . Its effectiveness can be influenced by environmental factors such as uv light and extreme ph conditions .
Safety and Hazards
Direcciones Futuras
Azadirachtin is one of the most successful botanical pesticides in agricultural use worldwide. Future research directions include identifying knowledge gaps, limitations in agricultural use, and the development of novel strategies by the use of nanotechnology to control its release rate and improve its stability and sustainability .
Propiedades
IUPAC Name |
dimethyl (1S,4S,5R,6S,7S,8R,11S,12R,14S,15R)-12-acetyloxy-4,7-dihydroxy-6-[(1S,2S,6S,8S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6-methyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-4,11-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H44O16/c1-8-15(2)24(38)49-18-12-19(48-16(3)36)32(26(39)43-6)13-46-21-22(32)31(18)14-47-34(42,27(40)44-7)25(31)29(4,23(21)37)35-20-11-17(30(35,5)51-35)33(41)9-10-45-28(33)50-20/h8-10,17-23,25,28,37,41-42H,11-14H2,1-7H3/b15-8+/t17-,18+,19-,20+,21-,22-,23-,25+,28+,29-,30+,31+,32+,33+,34+,35+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNJWQUOZFUQQJ-NDAWSKJSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CC(C2(COC3C2C14COC(C4C(C3O)(C)C56C7CC(C5(O6)C)C8(C=COC8O7)O)(C(=O)OC)O)C(=O)OC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@]2(CO[C@@H]3[C@@H]2[C@]14CO[C@@]([C@H]4[C@]([C@@H]3O)(C)[C@@]56[C@@H]7C[C@H]([C@@]5(O6)C)[C@]8(C=CO[C@H]8O7)O)(C(=O)OC)O)C(=O)OC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H44O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0037497 | |
| Record name | Azadirachtin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0037497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
720.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow-green solid; [HSDB] | |
| Record name | Azadirachtin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3781 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Flash Point |
Flash point > 58 °C, >137 °F (Closed cup) | |
| Record name | Azadirachtin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3781 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | AZADIRACHTIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7372 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Readily soluble in ethanol, diethyl ether, acetone, and chloroform. Insoluble in hexane., In water, 0.26 g/L at 25 °C | |
| Record name | AZADIRACHTIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7372 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
2.7X10-11 mm Hg at 25 °C | |
| Record name | AZADIRACHTIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7372 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Azadirachtin | |
Color/Form |
Microcrystalline powder, Yellow green powder | |
CAS RN |
11141-17-6 | |
| Record name | Azadirachtin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=11141-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azadirachtin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011141176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azadirachtin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0037497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AZADIRACHTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4U1SAF85H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | AZADIRACHTIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7372 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
154-158 °C | |
| Record name | AZADIRACHTIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7372 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



